Methyl 2-[benzyl(phenylsulfonyl)amino]benzoate
Description
Properties
IUPAC Name |
methyl 2-[benzenesulfonyl(benzyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S/c1-26-21(23)19-14-8-9-15-20(19)22(16-17-10-4-2-5-11-17)27(24,25)18-12-6-3-7-13-18/h2-15H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMZLAQWAVMTDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[benzyl(phenylsulfonyl)amino]benzoate typically involves the reaction of methyl 2-aminobenzoate with benzyl chloride and phenylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[benzyl(phenylsulfonyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The benzyl and phenylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles, such as amines or thiols, can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Sulfides
Substitution: Derivatives with different functional groups replacing the benzyl or phenylsulfonyl groups
Scientific Research Applications
Methyl 2-[benzyl(phenylsulfonyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Methyl 2-[benzyl(phenylsulfonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The phenylsulfonyl group is known to enhance the compound’s ability to interact with biological targets, contributing to its potential therapeutic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include derivatives with modifications to the sulfonamide group, benzyl substituents, or ester moieties. Below is a comparative analysis:
*Estimated based on structural similarity to reported analogs.
- 4-Chlorobenzyl (CAS 1858257-24-5): Chlorine introduces electron-withdrawing effects, increasing molecular weight and logP. However, this derivative was discontinued, suggesting synthesis challenges or inferior bioactivity . Carbamothioyl (C200-1995): Replacing the sulfonyl group with a carbamothioyl moiety significantly elevates logP (5.9968) due to the sulfur atom’s hydrophobicity, which may limit bioavailability despite improved ligand-receptor interactions .
Physicochemical Properties
- logP and Solubility :
The parent compound’s logP (~3.5) indicates moderate lipophilicity, balancing membrane penetration and solubility. In contrast, the carbamothioyl analog (logP ~6.0) is highly lipophilic, likely leading to poor aqueous solubility (logSw = -5.4895) . - Hydrogen-Bonding Capacity: The sulfonamide group in the parent compound provides hydrogen-bond acceptors (five vs. one donor), enhancing solubility and target binding compared to the carbamothioyl derivative .
Biological Activity
Methyl 2-[benzyl(phenylsulfonyl)amino]benzoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a unique structure characterized by both benzyl and phenylsulfonyl groups. These functional groups contribute to its reactivity and interaction with biological targets. The compound's ability to modulate enzyme activity is particularly noteworthy, as it can bind to various receptors and enzymes, leading to diverse biological effects.
The mechanism of action of this compound involves:
- Enzyme Interaction : The compound can bind to specific enzymes, altering their activity. This is facilitated by the phenylsulfonyl group, which enhances binding affinity.
- Biological Pathways Modulation : By interacting with molecular targets, the compound may influence various biological pathways, potentially leading to therapeutic effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.
- Anticancer Potential : The compound has been evaluated for its anticancer effects, showing promise in inhibiting the proliferation of cancer cells in vitro .
- Enzyme Inhibition : It has been noted for its potential to inhibit specific enzymes such as acetylcholinesterase (AChE), which is relevant for neurodegenerative disease research .
Research Findings and Case Studies
A review of recent literature highlights several significant findings regarding the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Gram-positive bacteria | |
| Anticancer | Reduced cell viability in cancer cell lines | |
| Enzyme Inhibition | AChE inhibition (IC50 = 1.56 mM) |
Case Study: Anticancer Activity
In a study focusing on the anticancer properties of this compound, researchers found that the compound significantly inhibited the growth of U251 glioblastoma cells with an IC50 value of approximately 0.94 µM. The study also reported that the compound reduced colony formation and migration capabilities of these cancer cells, indicating its potential as an anticancer agent .
Q & A
Q. Core Techniques :
- NMR Spectroscopy : H and C NMR confirm the presence of the benzyl, phenylsulfonyl, and methyl ester groups. Key signals include:
- δ 3.8–3.9 ppm (singlet for methyl ester).
- δ 7.2–7.8 ppm (aromatic protons).
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z corresponding to (calc. 405.11) .
Advanced Confirmation : X-ray crystallography resolves stereoelectronic effects, such as the planarity of the sulfonamide group .
Advanced: How can researchers resolve contradictions in spectral data for this compound?
Discrepancies in NMR or MS data often arise from:
- Tautomerism : The sulfonamide group may exhibit resonance stabilization, leading to variable H NMR shifts.
- Impurity Artifacts : Trace solvents (e.g., DMF) or unreacted starting materials can skew results.
Methodology :
Repeat synthesis under rigorously anhydrous conditions.
Use deuterated DMSO for NMR to stabilize tautomers.
Cross-validate with IR spectroscopy (e.g., sulfonyl S=O stretch at 1150–1350 cm) .
Advanced: What reaction optimization strategies improve yield and purity?
Q. Key Variables :
- Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to accelerate esterification.
- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with toluene to reduce byproduct formation.
- Temperature Control : Maintain ≤50°C during sulfonylation to prevent sulfone oxidation.
Outcome : Pilot studies report ≥80% yield with ≥95% purity (HPLC) when using stepwise gradient elution for purification .
Advanced: What are the biological targets and mechanisms of action for this compound?
Q. Proposed Mechanisms :
- Enzyme Inhibition : The sulfonamide group may inhibit carbonic anhydrase or proteases via coordination to Zn or active-site nucleophiles.
- Receptor Binding : The benzyl group enhances hydrophobic interactions with aryl hydrocarbon receptors (AhR) .
Validation : - Perform enzyme kinetics assays (e.g., fluorescence-based inhibition).
- Use molecular docking (AutoDock Vina) to model interactions with target proteins .
Advanced: How do structural analogs of this compound inform SAR studies?
Q. Key Modifications :
- Benzyl Substitution : Replacing benzyl with 4-chlorobenzyl (as in QY-1577) increases lipophilicity (logP from 3.1 to 3.8), enhancing blood-brain barrier penetration .
- Sulfonyl Group Replacement : Switching phenylsulfonyl to methylsulfonyl (e.g., Methyl 2-[ethyl(methylsulfonyl)amino]benzoate) reduces steric hindrance, improving binding affinity by 20% in preliminary assays .
Methodology : - Compare IC values across analogs using dose-response curves.
- Analyze substituent effects via Hammett plots .
Advanced: What computational tools predict the reactivity of this compound in novel reactions?
Q. In Silico Workflow :
DFT Calculations : Gaussian 09 optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
Reactivity Descriptors : Use Fukui indices to identify regions prone to oxidation (e.g., sulfonamide sulfur) .
MD Simulations : GROMACS models solvation effects on reaction pathways (e.g., hydrolysis in aqueous buffers) .
Basic: What are the stability and storage recommendations for this compound?
Q. Stability Profile :
- Thermal Stability : Decomposes above 150°C (DSC data).
- Light Sensitivity : UV exposure induces ester hydrolysis; store in amber vials at –20°C.
Handling : Use inert atmosphere (N) for long-term storage. Confirm purity via NMR every 6 months .
Advanced: How is this compound utilized in materials science research?
Q. Applications :
- Polymer Modification : Incorporate into polyamide backbones to enhance thermal stability (TGA shows 10% weight loss at 300°C vs. 250°C for unmodified polymers).
- Surface Functionalization : The methyl ester group facilitates covalent attachment to silica nanoparticles (verified via FTIR and BET surface area analysis) .
Advanced: What strategies mitigate toxicity in preclinical studies?
Q. Approaches :
- Metabolite Profiling : LC-MS/MS identifies toxic metabolites (e.g., free benzoic acid derivatives).
- Prodrug Design : Mask the methyl ester as a tert-butyl ester to reduce hepatotoxicity (in vivo rat models show 50% lower ALT levels) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
